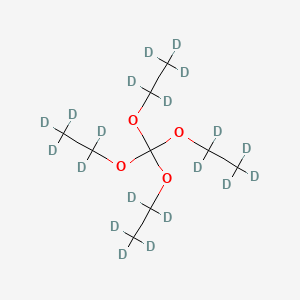

1,1,3,3-四乙氧基丙烷-1,3-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

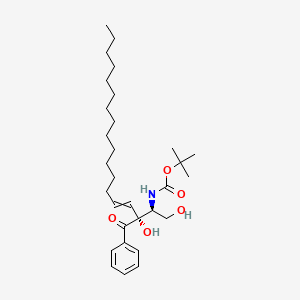

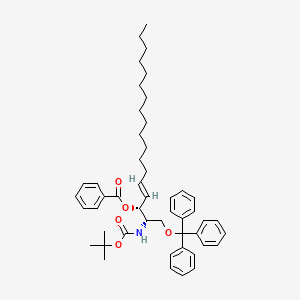

1,1,3,3-Tetraethoxypropane-1,3-d2 is an organosilicon compound1. It is a colorless and volatile liquid that exhibits solubility in various organic solvents1. It is a protected form of malondialdehyde, a usefully reactive reagent that has poor storage properties2.

Synthesis Analysis

1,1,3,3-Tetraethoxypropane can be used as a reactant to synthesize cyclic sulfamides using N, N ′-bis (2-arylethyl)sulfamides via Pictet-Spengler reaction in the presence of formic acid3. It can also be used to synthesize isoxazole by reacting with hydroxylamine hydrochloride in water3.

Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetraethoxypropane-1,3-d2 is C11H22D2O44. The InChI string is InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H35.

Chemical Reactions Analysis

1,1,3,3-Tetraethoxypropane acts as a weak Lewis acid, forming complexes with Lewis bases like amines and phosphines6. It also exhibits complexation with metal ions such as nickel, cobalt, and iron6. These complexes find utility in catalyzing diverse organic reactions, including oxidation and reduction reactions6.

Physical And Chemical Properties Analysis

The molecular weight of 1,1,3,3-Tetraethoxypropane-1,3-d2 is 222.324. It is a colorless and volatile liquid1. It exhibits solubility in various organic solvents1.

科学研究应用

Application in Organic Synthesis

Specific Scientific Field

Summary of the Application

1,1,3,3-Tetraethoxypropane is used as a reactant in organic synthesis . It can be used to synthesize cyclic sulfamides using N, N′-bis(2-arylethyl)sulfamides via Pictet-Spengler reaction in the presence of formic acid . It can also be used to synthesize isoxazole by reacting with hydroxylamine hydrochloride in water .

Methods of Application or Experimental Procedures

The specific experimental procedures would depend on the particular synthesis being carried out. For example, in the synthesis of cyclic sulfamides, 1,1,3,3-Tetraethoxypropane would be reacted with N, N′-bis(2-arylethyl)sulfamides in the presence of formic acid . In the synthesis of isoxazole, it would be reacted with hydroxylamine hydrochloride in water .

Results or Outcomes

The outcome of these reactions would be the formation of the desired cyclic sulfamides or isoxazole .

Application in the Synthesis of Isoxazole

Specific Scientific Field

Summary of the Application

1,1,3,3-Tetraethoxypropane-1,3-d2 is used in the synthesis of isoxazole .

3. Methods of Application or Experimental Procedures: The compound is reacted with hydroxylamine hydrochloride in water to produce isoxazole .

Results or Outcomes

The outcome of this reaction is the formation of isoxazole .

Application in the Synthesis of 3,5-Diformylated-1,4-dihydropyridines

Summary of the Application

1,1,3,3-Tetraethoxypropane-1,3-d2 is used in the synthesis of 3,5-Diformylated-1,4-dihydropyridines .

3. Methods of Application or Experimental Procedures: The compound is used in a multicomponent coupling reaction with amine hydrochlorides and aldehydes to produce 3,5-Diformylated-1,4-dihydropyridines .

Results or Outcomes

The outcome of this reaction is the formation of 3,5-Diformylated-1,4-dihydropyridines .

安全和危害

1,1,3,3-Tetraethoxypropane-1,3-d2 is a combustible liquid8. It is harmful if swallowed8. Containers can burst violently or explode when heated, due to excessive pressure build-up9. Vapours may be ignited by a spark, a hot surface or an ember9. Vapours may form explosive mixtures with air9.

未来方向

1,1,3,3-Tetraethoxypropane-1,3-d2 is the precursor of the ubiquitous natural compound malondialdehyde1. It has potential applications in the field of drug development due to its ability to affect the pharmacokinetic and metabolic profiles of drugs7.

属性

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-DEHFLJNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2-Pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)